methyl 1H-indazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 1H-indazole-3-carboxylate and related compounds involves several strategies, including transition metal-catalyzed reactions, acid/base catalysis, and green chemistry approaches. Among these, catalyst-based methods, particularly those involving copper and palladium, have been extensively studied for their efficiency in forming indazole scaffolds. Advances in green chemistry also offer eco-friendly alternatives, utilizing less harmful reagents and conditions while achieving high yields and selectivity (Kapoor & Yadav, 2023; Mondal, 2023).
Molecular Structure Analysis
The molecular structure of methyl 1H-indazole-3-carboxylate is characterized by the presence of an indazole core, which is a bicyclic structure composed of a fused benzene and pyrazole ring. This core is functionalized with a methyl carboxylate group at the third position. The indazole moiety is known for its photophysical properties, making it a valuable scaffold in drug discovery and material science.
Chemical Reactions and Properties
Methyl 1H-indazole-3-carboxylate participates in various chemical reactions, including nucleophilic substitution, cycloadditions, and cross-coupling reactions. Its chemical properties are influenced by the electron-withdrawing carboxylate group, which can activate the indazole ring towards electrophilic aromatic substitution. Additionally, its ability to engage in hydrogen bonding and dipole-dipole interactions enhances its reactivity and binding affinity towards biological targets (Kaushik et al., 2019).
Physical Properties Analysis
The physical properties of methyl 1H-indazole-3-carboxylate, such as melting point, solubility, and crystallinity, are crucial for its application in synthesis and formulation. These properties can be tailored through functionalization of the indazole scaffold, enabling the compound to be optimized for specific applications in pharmaceuticals and organic materials.
Chemical Properties Analysis
The chemical versatility of methyl 1H-indazole-3-carboxylate is demonstrated by its wide range of reactivity, enabling the synthesis of complex molecules with diverse biological activities. Its reactivity can be modulated through the introduction of various substituents on the indazole ring, thereby affecting the compound's electronic and steric properties.
Scientific Research Applications
Catalysis : The methyl triazole-4-carboxylate gold(I) complex, which is structurally related to methyl 1H-indazole-3-carboxylate, demonstrates excellent catalytic efficiency in allene synthesis and alkyne hydration, even with low catalyst loadings (Hu et al., 2019).
Pharmaceutical Intermediates : Methyl 1H-1,2,4-triazole-3-carboxylate, another related compound, has been synthesized with high yield and purity, suggesting its promise as an intermediate in pharmaceutical and biotechnological applications (Xue Feng, 2005).
Anti-inflammatory and Analgesic Activity : Derivatives of 1H-pyridin-4-yl-indazole-3-carboxylic acid exhibit significant anti-inflammatory and analgesic properties (A. V. Reddy et al., 2015).
Crystal Structure and Viability : The crystal structure of the methyl ester of 1H-indazole-3-carboxylic acid suggests its potential viability for further research (R. Glaser et al., 1993).
Synthesis of Complex Molecules : Novel derivatives synthesized from 1-methyl-1H-Indazole 3-carboxylic acid present a simple method for preparing complex molecules (E. Reddy et al., 2013).
MAO-B Inhibitors : Indazole- and indole-5-carboxamides, which are structurally similar, are highly potent, selective, and reversible inhibitors of monoamine oxidase B, indicating their potential in antidepressant and antipsychotic drug development (N. Tzvetkov et al., 2014).
Antispermatogenic Activity : Halogenated 1-benzylindazole-3-carboxylic acids show potent antispermatogenic activity, affecting testicular weight and spermatogenesis (G. Corsi & G. Palazzo, 1976).
Reactivity and Spectroscopy : The study of indazoles and benzotriazoles' reactivity towards N-methylation and analysis using 1H nuclear magnetic resonance spectra offers insights into the methylation positions and their properties (M. Palmer et al., 1975).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTCVAHCQGKXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349685 | |
Record name | methyl 1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-indazole-3-carboxylate | |
CAS RN |
43120-28-1 | |
Record name | methyl 1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-indazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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